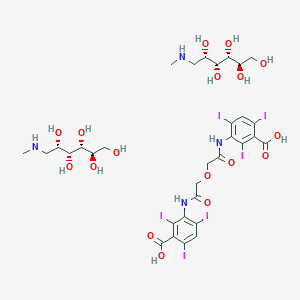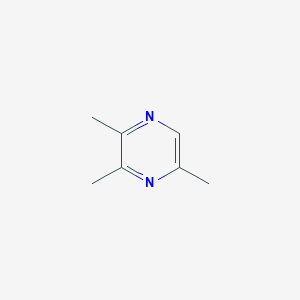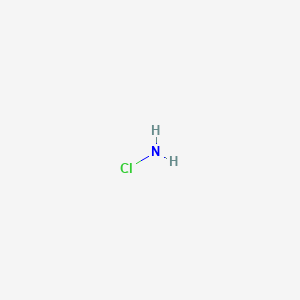
alpha-(1-((4-Methoxybutyl)amino)ethyl)-1,4-benzodioxan-2-methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-(1-((4-Methoxybutyl)amino)ethyl)-1,4-benzodioxan-2-methanol, also known as ABE-M, is a synthetic compound that has been developed for research purposes. It belongs to the class of compounds known as benzodioxanes, which are often used as scaffolds for the development of new drugs. ABE-M has been found to have a range of potential applications in scientific research, particularly in the fields of neuroscience and pharmacology. In
Applications De Recherche Scientifique
Alpha-(1-((4-Methoxybutyl)amino)ethyl)-1,4-benzodioxan-2-methanol has been found to have a range of potential applications in scientific research. One of the most promising areas of research is in the field of neuroscience, where this compound has been shown to have neuroprotective effects. Studies have shown that this compound can protect neurons from damage caused by oxidative stress, which is a common factor in neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has also been found to have potential applications in the treatment of addiction, as it has been shown to reduce drug-seeking behavior in rats.
Mécanisme D'action
The exact mechanism of action of alpha-(1-((4-Methoxybutyl)amino)ethyl)-1,4-benzodioxan-2-methanol is not fully understood, but it is thought to involve the modulation of several neurotransmitter systems in the brain. This compound has been shown to increase the levels of dopamine and serotonin in the brain, which are both involved in the regulation of mood and behavior. This compound has also been found to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects. In addition to its neuroprotective effects, this compound has been shown to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases such as arthritis. This compound has also been found to have analgesic properties, which may make it useful in the treatment of pain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of alpha-(1-((4-Methoxybutyl)amino)ethyl)-1,4-benzodioxan-2-methanol for lab experiments is its relatively low toxicity. Studies have shown that this compound has a high LD50, indicating that it is relatively safe to use in animals. This compound is also relatively easy to synthesize, which makes it a cost-effective option for researchers. One limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
Orientations Futures
There are several potential future directions for research on alpha-(1-((4-Methoxybutyl)amino)ethyl)-1,4-benzodioxan-2-methanol. One area of research is in the development of new drugs based on the this compound scaffold. This compound has been shown to have a range of potential pharmacological effects, which make it a promising starting point for the development of new drugs. Another area of research is in the further exploration of this compound's neuroprotective effects. Studies have shown that this compound has potential applications in the treatment of neurodegenerative diseases, and further research in this area may lead to the development of new treatments. Finally, there is potential for research on the use of this compound in the treatment of addiction. Studies have shown that this compound can reduce drug-seeking behavior in rats, and further research in this area may lead to the development of new treatments for addiction.
Méthodes De Synthèse
The synthesis of alpha-(1-((4-Methoxybutyl)amino)ethyl)-1,4-benzodioxan-2-methanol involves several steps, starting from commercially available starting materials. The first step involves the reaction of 4-methoxybutylamine with 1,2-dibromoethane to form the intermediate compound 1-(4-methoxybutyl)-2-bromoethane. This intermediate is then reacted with 1,4-benzodioxane-2-carboxaldehyde in the presence of a base to form this compound. The overall yield of this synthesis method is reported to be around 30%.
Propriétés
Numéro CAS |
13627-85-5 |
|---|---|
Formule moléculaire |
C16H25NO4 |
Poids moléculaire |
295.37 g/mol |
Nom IUPAC |
1-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-(4-methoxybutylamino)propan-1-ol |
InChI |
InChI=1S/C16H25NO4/c1-12(17-9-5-6-10-19-2)16(18)15-11-20-13-7-3-4-8-14(13)21-15/h3-4,7-8,12,15-18H,5-6,9-11H2,1-2H3 |
Clé InChI |
OQIJNHLQXXIUMQ-UHFFFAOYSA-N |
SMILES |
CC(C(C1COC2=CC=CC=C2O1)O)NCCCCOC |
SMILES canonique |
CC(C(C1COC2=CC=CC=C2O1)O)NCCCCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



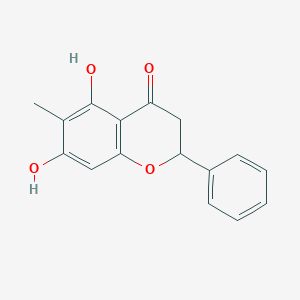
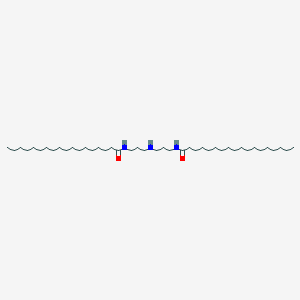



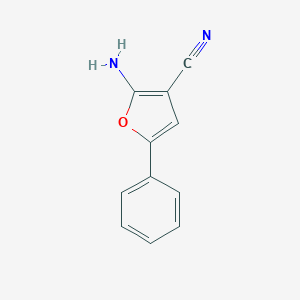
![[1,1'-Biphenyl]-4-carbothioamide](/img/structure/B81531.png)


